molecular formula C2H3I B1221373 Vinyl iodide CAS No. 593-66-8

Vinyl iodide

Cat. No. B1221373
CAS RN: 593-66-8
M. Wt: 153.95 g/mol
InChI Key: GHXZPUGJZVBLGC-UHFFFAOYSA-N
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Description

Vinyl iodide is a valuable intermediate in organic synthesis, offering unique reactivity due to the presence of both a vinyl group and an iodide. The iodide serves as a good leaving group in substitution reactions, while the vinyl group participates in various addition and cross-coupling reactions. This combination allows for the construction of complex molecular architectures from relatively simple starting materials.

Synthesis Analysis

The synthesis of vinyl iodides can be achieved through various methods. One notable approach is the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the formation of vinyl methyl sulfones under metal-free conditions with high stereoselectivity and good functional group tolerance (Gao et al., 2015). Another efficient method involves copper-catalyzed S-vinylation of thiols with vinyl halides, offering good to excellent yields of vinyl sulfides (Kao & Lee, 2011).

Molecular Structure Analysis

The surface chemistry of vinyl iodide, particularly on Pt(111), reveals that upon adsorption, vinyl iodide partially decomposes, leaving behind vinyl fragments and atomic iodine (Liu et al., 1992). This decomposition underlines the inherent instability and reactivity of the vinyl iodide molecular structure when in contact with certain metal surfaces.

Chemical Reactions and Properties

Vinyl iodides undergo various chemical reactions, demonstrating their versatility. For instance, they participate in photoredox reactions with electron-deficient alkyl iodides, leading to the formation of boronic esters through radical addition followed by a 1,2-metalate rearrangement (Silvi et al., 2017). Additionally, palladium-catalyzed stereoretentive olefination of unactivated C(sp3)-H bonds with vinyl iodides at room temperature enables the synthesis of β-vinyl α-amino acids, illustrating a controlled way to introduce vinyl groups into molecules (Wang et al., 2014).

Physical Properties Analysis

The physical properties of vinyl iodide compounds can vary significantly depending on the specific structure and substituents. For instance, poly(vinyl alcohol)–iodine complexes show a blue color reaction in dilute aqueous solution, with absorption maxima dependent on concentrations of polymer, iodine, iodide ions, and boric acid, indicating the complex interaction between physical properties and chemical structure (Zwick, 1965).

Chemical Properties Analysis

The chemical properties of vinyl iodides make them invaluable in synthetic chemistry. They serve as efficient intermediates in the formation of coumarin derivatives via the Pechmann reaction under solvent-free conditions using poly(4-vinylpyridine)-supported copper iodide as a catalyst, showcasing their role in green chemistry and sustainability (Albadi et al., 2013).

Scientific Research Applications

1. Synthesis of Vinyl Iodide Chain-end Polymers

  • Application Summary: Vinyl iodide is used in the synthesis of vinyl iodide chain-end polymers via organocatalyzed chain-end transformation. This reaction is completely metal-free and easy to carry out without using special reagents or special conditions .
  • Methods of Application: In the presence of alkynes (CH≡C–R2), iodide chain-end polymers were successfully transformed to vinyl iodide chain-end polymers in a single step via organocatalysis . The catalyst is tetrabutylammonium iodide (Bu4N+I–) (BNI). Mechanistically, a polymer-iodide dormant species coordinates a catalyst via halogen bonding to form a complex, which reversibly generates a propagating radical and an I•••catalyst complex .
  • Results: The polymers encompassed polyacrylates and polymethacrylate, and additional functionalities (e.g., OH and CF3) were also incorporated into the R2 moiety. The obtained Polymer–CH=CR2–I further served as a useful precursor for copper-catalyzed cross-coupling reactions with various thiols (R3–SH) to yield vinyl sulfide chain-end polymers with various R3 moieties .

2. Iodine Clocks

  • Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
  • Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
  • Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .

3. Time-Controlled Autonomous Dissipative Self-Assembly

  • Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
  • Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
  • Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .

4. Borylative Transition Metal-Free Couplings

  • Application Summary: Vinyl iodide is used in stereoselective borylative couplings with various nucleophiles, alkenes or alkynes . These coupling reactions proceed through stereospecific hydroboration and subsequent stereospecific 1,2-metallate rearrangement .
  • Methods of Application: The cascades utilize readily available reagents and proceed without the need of a transition metal catalyst . Both reactions are highly stereospecific with the hydroboration proceeding through a concerted syn-addition of a B–H compound to a double bond and the Matteson reaction comprising the rearrangement of a readily generated boron ate complex resulting in the substitution of an anionic leaving group in the α-position of an alkyl boronic ester .
  • Results: The direct generation of substituted alkyl boronic esters from vinyl iodides and organometallic nucleophiles was achieved .

5. Time-Controlled Autonomous Dissipative Self-Assembly

  • Application Summary: Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
  • Methods of Application: The solubility of iodine I2 in water is relatively low, but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .
  • Results: The addition of 5% PVA (130 kDa) to a classical iodide–persulfate–thiosulfate (IPT) system led to the formation of stable PVA-I2 gels after an induction time governed by the iodine clock .

6. Borylative Transition Metal-Free Couplings

  • Application Summary: Vinyl iodide is used in stereoselective borylative couplings with various nucleophiles, alkenes or alkynes . These coupling reactions proceed through stereospecific hydroboration and subsequent stereospecific 1,2-metallate rearrangement .
  • Methods of Application: The cascades utilize readily available reagents and proceed without the need of a transition metal catalyst . Both reactions are highly stereospecific with the hydroboration proceeding through a concerted syn-addition of a B–H compound to a double bond and the Matteson reaction comprising the rearrangement of a readily generated boron ate complex resulting in the substitution of an anionic leaving group in the α-position of an alkyl boronic ester .
  • Results: The direct generation of substituted alkyl boronic esters from vinyl iodides and organometallic nucleophiles was achieved .

Safety And Hazards

Vinyl iodide is harmful if swallowed and may cause cancer . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Vinyl iodide has been used in the synthesis of vinyl iodide chain-end polymers via organocatalysis . This reaction is completely metal-free and easy to carry out without using special reagents or special conditions .

properties

IUPAC Name

iodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3I/c1-2-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZPUGJZVBLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060476
Record name Ethene, iodo-
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Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl iodide

CAS RN

593-66-8
Record name Iodoethene
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Record name Vinyl iodide
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Record name Ethene, iodo-
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Record name Ethene, iodo-
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Record name Iodoethylene
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Record name IODOETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl iodide

Citations

For This Compound
8,570
Citations
F Zaera, N Bernstein - Journal of the American Chemical Society, 1994 - ACS Publications
… In the case of vinyl iodide some molecular desorption occurs at high coverages around 130 (multilayer) and 150 K (monolayer), and theremaining vinyl iodide then decomposes via an …
Number of citations: 101 pubs.acs.org
JR Cao, JM Zhang, X Zhong, YH Huang, WQ Fang… - Chemical physics, 1989 - Elsevier
… Recently we carried out studies on the photofragmentation of vinyl iodide using a photofragment translational energy spectrometer with a rotatable pulsed molecular beam crossed with …
Number of citations: 13 www.sciencedirect.com
JA Jaye, EM Sletten - ACS Macro Letters, 2020 - ACS Publications
… to limited methods to install vinyl iodide groups into polymers. … semifluorinated polymers with vinyl iodide groups throughout … can be modified at the vinyl iodide functionality via a variety …
Number of citations: 7 pubs.acs.org
ZM Liu, XL Zhou, DA Buchanan, J Kiss… - Journal of the American …, 1992 - ACS Publications
… This channel (305 K) rises and falls as a function of vinyl iodide exposure (Figure 2). The … chemistry of vinyl iodide. There are, however, reproducible differences; for vinyl iodide, the …
Number of citations: 72 pubs.acs.org
MJ Moloney - The Journal of Chemical Physics, 1969 - pubs.aip.org
Reanalysis of the published vinyl iodide microwave spectrum produced refined values of previously measured constants, and determined two quantities hitherto not known with …
Number of citations: 16 pubs.aip.org
P Zou, KE Strecker, J Ramirez-Serrano… - Physical Chemistry …, 2008 - pubs.rsc.org
… a pure vinyl iodide sample. The dashed line assumes an ideal mixture in the vapor phase of 85% vinyl iodide and 15% tetrahydrofuran. The vapor pressures of vinyl iodide and …
Number of citations: 26 pubs.rsc.org
NS Shuman, MA Ochieng, B Sztáray… - The Journal of Physical …, 2008 - ACS Publications
… The reported vinyl iodide heat of formation is the first reliable experimental determination. … of vinyl iodide at 253 K (Figure 5) and determined the adiabatic IE of vinyl iodide to be 9.32 …
Number of citations: 27 pubs.acs.org
JJ Chang, HM Pan, A Goto - Chemical Communications, 2021 - pubs.rsc.org
… I⋯catalyst to give the vinyl iodide chain-end functionalized … Because the vinyl–iodide bond is too strong to be cleaved by … double-functionalized with a vinyl iodide and an additional R …
Number of citations: 2 pubs.rsc.org
S Yamashita, S Noguchi, T Hayakawa - Bulletin of the Chemical …, 1972 - journal.csj.jp
… vinyl iodide in the gas phase at room temperature has been studied under high light intensity conditions. Photolysis of vinyl iodide … in the photodecomposition of vinyl iodide and to study …
Number of citations: 16 www.journal.csj.jp
J Spence - Journal of the American Chemical Society, 1933 - ACS Publications
Vinyl iodide is the one vinyl halide suitable for study because of its comparatively high boiling point and the absence of any marked polymerizing tendency. An improved method for the …
Number of citations: 25 pubs.acs.org

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